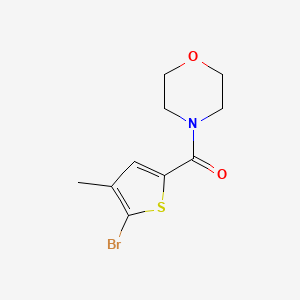
(5-Bromo-4-methylthiophen-2-yl)(morpholin-4-yl)methanone
Cat. No. B8716696
Key on ui cas rn:
860344-44-1
M. Wt: 290.18 g/mol
InChI Key: VXNHZTHGQHDSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07915300B2
Procedure details


5-Bromo-4-methyl-thiophene-2-carboxylic acid methyl ester (8.51 mmol) was dissolved in EtOH (100 ml) and NaOH (42.5 mmol) added, as a 1M solution in water. Reaction was heated to 80° C. for 2 h, after which time all starting material had been consumed. Reaction was then concentrated in vacuo and the residue taken up in DCM and shaken with 1M HCl. The resulting biphasic mixture was then filtered and the filtrant washed with hexane and dried under vacuum. This gave 5-Bromo-4-methyl-thiophene-2-carboxylic acid as off white solid: m/z in MS AP−=219, 221 [M−H]−, 6.79 mmol, 80%. 5-Bromo-4-methyl-thiophene-2-carboxylic acid (6.79 mmol) was taken up in 30 ml DMF and morpholine (7.47 mmol), WSC.HCl (7.47 mmol) and HOBt (7.47 mmol) were added. Reaction was stirred at room temperature for 17 h and then diluted with EtOAc, washed with 1M HCl and brine, dried over Na2SO4 and concentrated in vacuo. Flash chromatography of the residue (silica, 33-50% EtOAc in hexane) gave (5-Bromo-4-methyl-thiophen-2-yl)-morpholin-4-yl-methanone as a pale golden oil: m/z in MS ES+=290, 292 [M+H]+, 4.67 mmol, 69%.


Quantity
8.51 mmol
Type
reactant
Reaction Step Three



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Quantity
6.79 mmol
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
CO[C:3]([C:5]1[S:6][C:7]([Br:11])=[C:8]([CH3:10])[CH:9]=1)=[O:4].[OH-].[Na+].BrC1SC(C(O)=O)=CC=1C.[NH:24]1[CH2:29][CH2:28][O:27][CH2:26][CH2:25]1.CCN=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1>CCO.O.CN(C=O)C.CCOC(C)=O>[Br:11][C:7]1[S:6][C:5]([C:3]([N:24]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)=[O:4])=[CH:9][C:8]=1[CH3:10] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
8.51 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1SC(=C(C1)C)Br
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
6.79 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(S1)C(=O)O)C
|
Step Six
|
Name
|
|
|
Quantity
|
7.47 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
7.47 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
|
Name
|
|
|
Quantity
|
7.47 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
shaken with 1M HCl
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which time all starting material had been consumed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting biphasic mixture was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrant washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at room temperature for 17 h
|
|
Duration
|
17 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1M HCl and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(S1)C(=O)N1CCOCC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
